molecular formula C16H18N2O4S B5538801 N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5538801
M. Wt: 334.4 g/mol
InChI Key: GKJWBNOVDSTCGG-UHFFFAOYSA-N
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Description

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C16H18N2O4S This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonamide with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-methoxy-5-methylbenzenesulfonamide and 4-aminophenylacetamide.

    Catalyst: Commonly used catalysts include acids or bases, depending on the specific reaction conditions.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in the range of 80-120°C, to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(2-methylphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(2-ethoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific advantages in certain applications, such as enhanced selectivity or potency in biological assays.

Properties

IUPAC Name

N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJWBNOVDSTCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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